Sulfallate-d10

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

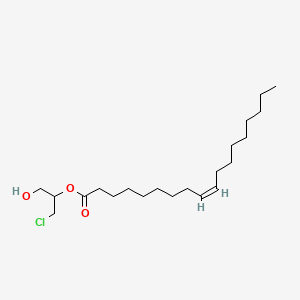

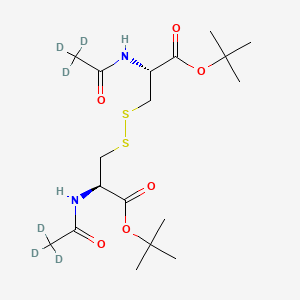

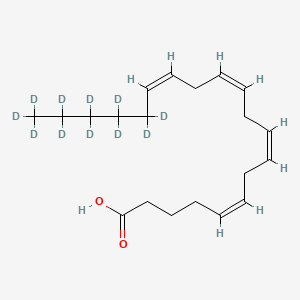

Sulfallate-d10 is a variant of Sulfallate, a selective pre-planting or pre-emergence herbicide . It is used in the field of isotopic labels for various research purposes . The CAS number for Sulfallate-d10 is 1794760-34-1 .

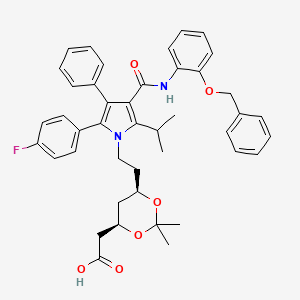

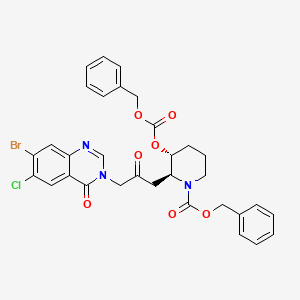

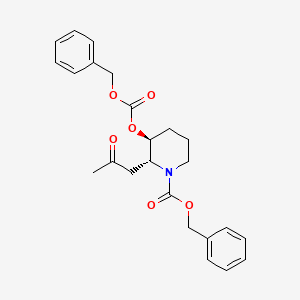

Molecular Structure Analysis

The molecular formula for Sulfallate-d10 is C8H4D10ClNS2 . The molecular weight is 233.85 . The structure includes a chlorine atom (Cl), a nitrogen atom (N), a sulfur atom (S), and a carbon chain (C8), with ten deuterium atoms (D10) replacing the hydrogen atoms .Aplicaciones Científicas De Investigación

However, exploring the broader context of sulfur chemistry and related compounds offers a glimpse into the scientific applications of similar substances. For example, sulfur-containing compounds such as sulfides and sulfoxides play significant roles in various research areas, including catalysis, synthesis of pharmaceuticals, and environmental studies. Deuterated compounds, indicated by the "-d10" notation, are commonly used in NMR spectroscopy as internal standards or to study reaction mechanisms due to their distinct physical properties compared to non-deuterated counterparts.

Given the absence of direct references to "Sulfallate-d10," let's consider the applications of closely related research areas:

Sulfur Chemistry in Scientific Research

Sulfur-containing compounds are pivotal in numerous scientific disciplines. They are involved in catalysis, environmental science, and the synthesis of materials and pharmaceuticals. For instance, the selective oxidation of sulfides to sulfoxides is a critical reaction in organic synthesis, with implications for the production of drugs and fine chemicals. Montmorillonite K10 catalyzed oxidation of sulfides using hydrogen peroxide is an example of green chemistry applications, showcasing the use of environmentally friendly reagents and catalysts for the selective synthesis of sulfoxides (Lakouraj, Tajbakhsh, & Tashakkorian, 2007)(Lakouraj et al., 2007).

Application in Environmental Studies

Research into sulfur compounds extends into environmental science, where compounds like dimethyl sulfide (DMS) are studied for their role in the global sulfur cycle and their impact on climate regulation. Studies on the atmospheric oxidation of DMS and its oxidation products, such as methane sulphonate (MSA) and sulfate, contribute to understanding aerosol formation and their climatic effects. For example, the study of MSA in Beijing aerosol provides insights into the sources and formation mechanisms of sulfate aerosols in urban environments, challenging the assumption that such compounds are primarily of marine origin (Yuan, Wang, & Zhuang, 2004)(Yuan et al., 2004).

Safety and Hazards

Mecanismo De Acción

Target of Action

Sulfallate-d10 primarily targets Acetylcholinesterase . Acetylcholinesterase plays a crucial role in nerve function by terminating signal transduction at the neuromuscular junction through the rapid hydrolysis of the neurotransmitter acetylcholine .

Mode of Action

This inhibition leads to an accumulation of acetylcholine, resulting in continuous transmission of nerve impulses and uncontrolled muscle contractions .

Biochemical Pathways

Given its similarity to sulfasalazine, it may influence various inflammatory molecules . Sulfasalazine and its metabolites, mesalazine and sulfapyridine, have been found to inhibit leukotrienes and prostaglandins by blocking the cyclo-oxygenase .

Result of Action

The result of Acetylcholinesterase inhibition by Sulfallate-d10 is the buildup of acetylcholine, leading to continuous transmission of nerve impulses and uncontrolled muscle contractions . This can have significant effects at the molecular and cellular levels.

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis of Sulfallate-d10 can be achieved through a multi-step process involving the conversion of starting materials to intermediates and then to the final product. The key steps involve the synthesis of the deuterated version of the precursor molecule, which is then reacted with other reagents to form Sulfallate-d10.", "Starting Materials": [ "1,1,2,2-Tetradeuterioethane", "Sulfallate precursor molecule", "Deuterated reagents and solvents" ], "Reaction": [ "Step 1: Synthesis of 1,1,2,2-Tetradeuterioethane by reacting ethene-d4 with deuterium gas in the presence of a catalyst.", "Step 2: Synthesis of the Sulfallate precursor molecule using standard organic synthesis techniques.", "Step 3: Reaction of the Sulfallate precursor molecule with deuterated reagents and solvents in the presence of a deuterating agent to form Sulfallate-d10.", "Step 4: Purification of the product using chromatography or other techniques to obtain the final product." ] } | |

Número CAS |

1794760-34-1 |

Fórmula molecular |

C8H14ClNS2 |

Peso molecular |

233.838 |

Nombre IUPAC |

2-chloroprop-2-enyl N,N-bis(1,1,2,2,2-pentadeuterioethyl)carbamodithioate |

InChI |

InChI=1S/C8H14ClNS2/c1-4-10(5-2)8(11)12-6-7(3)9/h3-6H2,1-2H3/i1D3,2D3,4D2,5D2 |

Clave InChI |

XJCLWVXTCRQIDI-IZUSZFKNSA-N |

SMILES |

CCN(CC)C(=S)SCC(=C)Cl |

Sinónimos |

N,N-(Diethyl-d10)carbamodithioic Acid 2-Chloro-2-propen-1-yl Ester; (Diethyl-d10)dithiocarbamic Acid 2-Chloroallyl Ester; (Diethyl-d10)carbamodithioic Acid 2-Chloro-2-propenyl Ester; 2-Chlorallyl (Diethyl-d10)dithiocarbamate; 2-Chloroallyl N,N-(Dieth |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(S)-1-(7-(N,N-Dimethylsulfamoyl)benzo[c][1,2,5]oxadiazol-4-yl)pyrrolidine-2-carbonyl chloride](/img/structure/B587428.png)